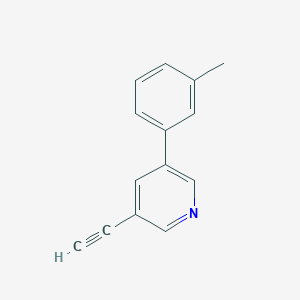
(5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine is a chemical compound with the molecular formula C11H13BrIN It is characterized by the presence of bromine and iodine atoms attached to a benzyl ring, which is further connected to a cyclopropyl-methyl-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzyl precursor, followed by the introduction of the cyclopropyl-methyl-amine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
(5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzyl ring.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclopropyl-methyl-amine group may also contribute to the compound’s overall effect by modulating its interaction with cellular pathways.
類似化合物との比較
Similar Compounds
(5-Bromo-2-iodo-benzyl)-diethyl-amine: This compound has a similar structure but with diethyl groups instead of the cyclopropyl-methyl-amine group.
(5-Bromo-2-iodo-benzyl)-ethyl-amine: Another similar compound with an ethyl group replacing the cyclopropyl-methyl-amine group.
Uniqueness
(5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine is unique due to the presence of the cyclopropyl-methyl-amine group, which imparts distinct chemical and biological properties. This structural difference can lead to variations in reactivity, binding affinity, and overall biological activity compared to its analogs.
特性
IUPAC Name |
N-[(5-bromo-2-iodophenyl)methyl]-N-methylcyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrIN/c1-14(10-3-4-10)7-8-6-9(12)2-5-11(8)13/h2,5-6,10H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBDRGDLDASZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Br)I)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
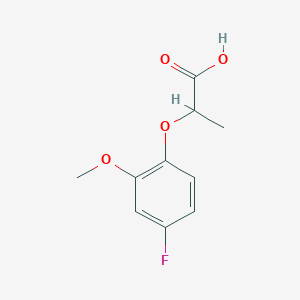
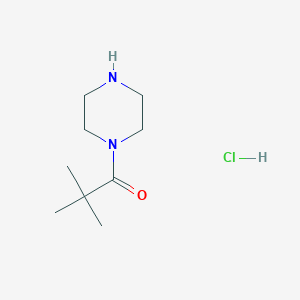
![8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride](/img/structure/B8123302.png)
![3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester](/img/structure/B8123311.png)
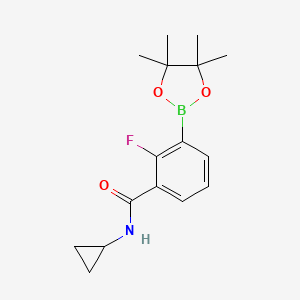
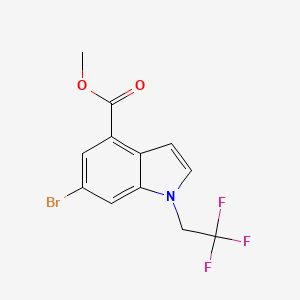
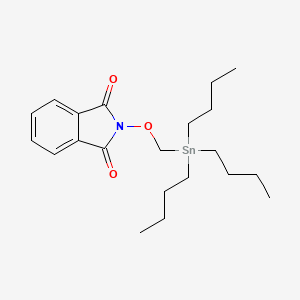
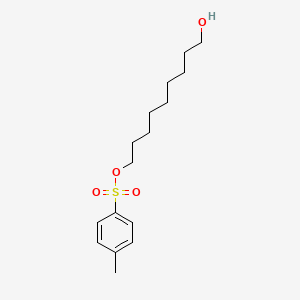
![[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8123334.png)
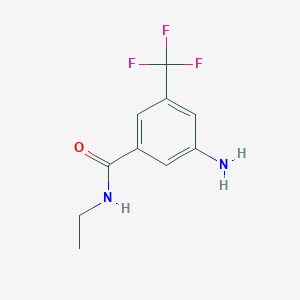
![Cyclopentyl-(2,2-difluoro-benzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride](/img/structure/B8123347.png)
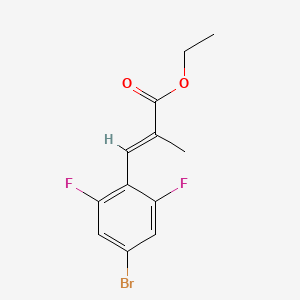
![8-Aminobicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B8123359.png)
